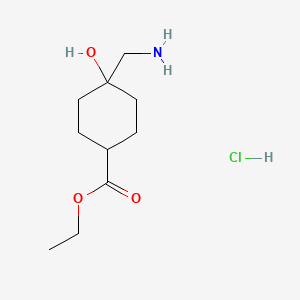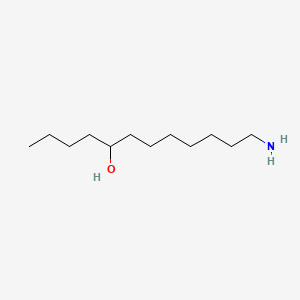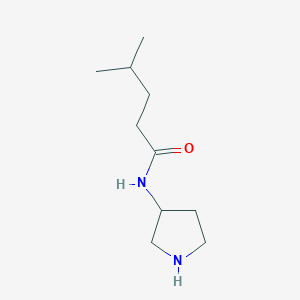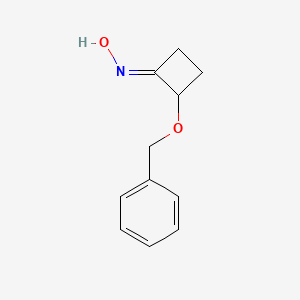
tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. Common steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of Functional Groups: Fluorination, phenylmethoxylation, and trifluoromethylation are carried out using specific reagents like Selectfluor, phenylmethanol, and trifluoromethyl iodide, respectively.
Esterification: The carboxylate group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or phenylmethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds like 5-fluoro-8-methoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate.
Fluorinated Compounds: Compounds like 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-1H-isoquinoline.
Uniqueness
Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H23F4NO3 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H23F4NO3/c1-21(2,3)30-20(28)27-10-9-15-16(12-27)18(11-17(19(15)23)22(24,25)26)29-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3 |
Clé InChI |
MDBDNLUIZHDLAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)OCC3=CC=CC=C3)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)


![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)



![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

